The compound 3-(Benzyloxy)-4-hydroxybenzaldehyde is a derivative of 4-hydroxybenzaldehyde, which has been extensively studied for its biological activities. Research has shown that 4-hydroxybenzaldehyde and its derivatives exhibit a range of pharmacological properties, including antioxidative and neuromodulatory effects, as well as potential applications in electrocatalysis and as enzyme inhibitors12346.
Studies have demonstrated that 4-hydroxybenzaldehyde derivatives can act as potent antioxidants. For instance, novel triazolone derivatives synthesized from reactions involving 4-hydroxybenzaldehyde showed significant in vitro antioxidant activities, with some compounds exhibiting better activity than standard antioxidants2.
In the field of electrochemistry, electropolymerized films of 3,4-dihydroxybenzaldehyde, a close relative of 3-(Benzyloxy)-4-hydroxybenzaldehyde, have been used to catalyze the oxidation of NADH. These films contain a quinone moiety and exhibit a redox response that is consistent with a surface-immobilized redox couple, indicating potential applications in biosensors and biofuel cells3.
The inhibitory effects of 4-hydroxybenzaldehyde derivatives on enzymes such as tyrosinase have been explored for their potential use in cosmetic and therapeutic applications. For example, certain derivatives have shown more potent inhibitory activities than the parent compound against mushroom tyrosinase, a key enzyme in melanin synthesis6.
The positive modulation of GABAergic neuromodulation by 4-hydroxybenzaldehyde suggests potential therapeutic applications in neurological disorders such as epilepsy. The compound's ability to prevent the diminution of brain GABA levels and to recover brain lipid peroxidation to control levels after treatment highlights its significance in neuromodulatory therapy1.
4-Hydroxybenzaldehyde has been identified as an active compound in the antioxidation and GABAergic neuromodulation in the rat brain. It has been shown to inhibit GABA transaminase, leading to antiepileptic and anticonvulsive activities. This inhibition is more potent than valproic acid, a known anticonvulsant1. Additionally, derivatives of 4-hydroxybenzaldehyde have been found to inhibit enzymes in the GABA shunt, such as GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), suggesting that these compounds could serve as lead compounds for designing novel GABA-T inhibitors4. Furthermore, certain derivatives have been shown to possess tyrosinase inhibitory activity, which is significant for applications in treating hyperpigmentation disorders6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: